molecular formula C14H27N3O3 B14772563 Tert-butyl 3-[[2-aminopropanoyl(methyl)amino]methyl]pyrrolidine-1-carboxylate

Tert-butyl 3-[[2-aminopropanoyl(methyl)amino]methyl]pyrrolidine-1-carboxylate

Cat. No.: B14772563
M. Wt: 285.38 g/mol
InChI Key: YISXUHPECHODOD-UHFFFAOYSA-N
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Description

Tert-butyl 3-[[2-aminopropanoyl(methyl)amino]methyl]pyrrolidine-1-carboxylate is a complex organic compound with the molecular formula C12H23N3O3. This compound is known for its unique structure, which includes a pyrrolidine ring, an amino group, and a tert-butyl ester group. It is used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-[[2-aminopropanoyl(methyl)amino]methyl]pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-aminopyrrolidine-1-carboxylate with 2-aminopropanoic acid and methylamine. The reaction is carried out under controlled conditions, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-[[2-aminopropanoyl(methyl)amino]methyl]pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Tert-butyl 3-[[2-aminopropanoyl(methyl)amino]methyl]pyrrolidine-1-carboxylate is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of tert-butyl 3-[[2-aminopropanoyl(methyl)amino]methyl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways and biological processes .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-aminopyrrolidine-1-carboxylate
  • tert-Butyl 3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate
  • tert-Butyl 3-[(chlorosulfonyl)methyl]pyrrolidine-1-carboxylate

Uniqueness

Tert-butyl 3-[[2-aminopropanoyl(methyl)amino]methyl]pyrrolidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research applications, particularly in the synthesis of complex organic molecules and the study of biochemical pathways .

Properties

Molecular Formula

C14H27N3O3

Molecular Weight

285.38 g/mol

IUPAC Name

tert-butyl 3-[[2-aminopropanoyl(methyl)amino]methyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C14H27N3O3/c1-10(15)12(18)16(5)8-11-6-7-17(9-11)13(19)20-14(2,3)4/h10-11H,6-9,15H2,1-5H3

InChI Key

YISXUHPECHODOD-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N(C)CC1CCN(C1)C(=O)OC(C)(C)C)N

Origin of Product

United States

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